

Lessons learned from the SHIELD-1 and PROTECT-1 trials of Vercirnon

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Compound of Interest

Compound Name: Vercirnon

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Vercirnon Clinical Trials: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the lessons learned from the SHIELD-1 and PROTECT-1 clinical trials of **Vercirnon**, a CCR9 antagonist formerly under development for the treatment of Crohn's disease. This guide includes troubleshooting information and frequently asked questions in a question-and-answer format, detailed experimental protocols, and a summary of quantitative data.

Frequently Asked Questions (FAQs)

Q1: What was the primary outcome of the SHIELD-1 Phase III trial?

A1: The SHIELD-1 trial did not meet its primary endpoint. There was no statistically significant improvement in clinical response in patients with moderately-to-severely active Crohn's disease treated with **Vercirnon** compared to placebo.^{[1][2][3]} The key secondary endpoint of clinical remission was also not achieved.^{[1][2]}

Q2: Were there any promising signals from earlier **Vercirnon** trials?

A2: Yes, the Phase IIb PROTECT-1 study suggested potential efficacy. In that trial, a higher proportion of patients receiving 500 mg of **Vercirnon** once daily achieved a clinical response at

week 12 compared to placebo (61% vs. 47%). However, these findings were not replicated in the larger Phase III SHIELD-1 trial.

Q3: What was the dosing regimen for **Vercirnon** in the SHIELD-1 trial?

A3: The SHIELD-1 trial evaluated two doses of **Vercirnon**: 500 mg once daily and 500 mg twice daily, compared to a placebo over a 12-week period.

Q4: What was the safety profile of **Vercirnon** in the SHIELD-1 trial?

A4: The rates of serious adverse events and withdrawals due to adverse events were similar between the **Vercirnon** and placebo groups. However, a trend towards a dose-dependent increase in the overall rate of adverse events was observed with **Vercirnon**.

Q5: Why might the SHIELD-1 trial have failed despite promising Phase IIb results?

A5: Several factors could have contributed to the different outcomes between the PROTECT-1 (Phase IIb) and SHIELD-1 (Phase III) trials. The patient populations may have differed; for instance, the SHIELD-1 study included a higher proportion of patients who had previously been treated with anti-TNF therapy (69% vs. 26% in PROTECT-1). Additionally, the baseline disease activity, as measured by the Crohn's Disease Activity Index (CDAI) and C-reactive protein (CRP) levels, may have been different between the two study populations.

Troubleshooting Experimental Design

Issue: Difficulty in replicating the modest efficacy seen in the PROTECT-1 trial.

Potential Cause & Solution:

- Patient Population Heterogeneity: The therapeutic effect of a CCR9 antagonist like **Vercirnon** may be more pronounced in specific subpopulations of Crohn's disease patients.
 - Recommendation: When designing preclinical or clinical experiments, consider stratifying patient samples or animal models based on biomarker expression (e.g., high CCR9 or its ligand CCL25 expression in gut tissue) to identify a more responsive population. The PROTECT-1 study had a higher lower limit for the Crohn's Disease Activity Index (CDAI)

and a higher C-reactive protein (CRP) threshold for entry, suggesting that patients with more active inflammation might be more responsive.

Issue: Lack of a robust in vitro model to predict in vivo efficacy.

Potential Cause & Solution:

- Oversimplified Assay: Standard chemotaxis assays may not fully recapitulate the complex inflammatory environment of the Crohn's disease gut.
 - Recommendation: Develop more complex co-culture systems incorporating intestinal epithelial cells, endothelial cells, and various immune cell populations to better model the cellular crosstalk and inflammatory milieu. Measure not just chemotaxis but also downstream functional consequences like cytokine production and epithelial barrier function. **Vercirnon** is a potent inhibitor of CCL25-induced chemotaxis of CCR9-expressing cells.

Quantitative Data Summary

Table 1: SHIELD-1 Trial Efficacy and Safety Data

Endpoint	Placebo	Vercirnon 500 mg Once Daily	Vercirnon 500 mg Twice Daily
Clinical Response (≥100-point decrease in CDAI at Week 12)	25.1%	27.6%	27.2%
Serious Adverse Events	8.9%	5.9%	6.0%
Adverse Events (Overall)	69.8%	73.3%	78.1%

Data sourced from the SHIELD-1 trial publication.

Table 2: PROTECT-1 Trial (Phase IIb) Efficacy Data

Endpoint	Placebo	Vercirnon 250 mg Once Daily	Vercirnon 250 mg Twice Daily	Vercirnon 500 mg Once Daily
Clinical Response at Week 12	47%	56%	49%	61% (p=0.039 vs. placebo)

Data sourced from a review of **Vercirnon** clinical trials.

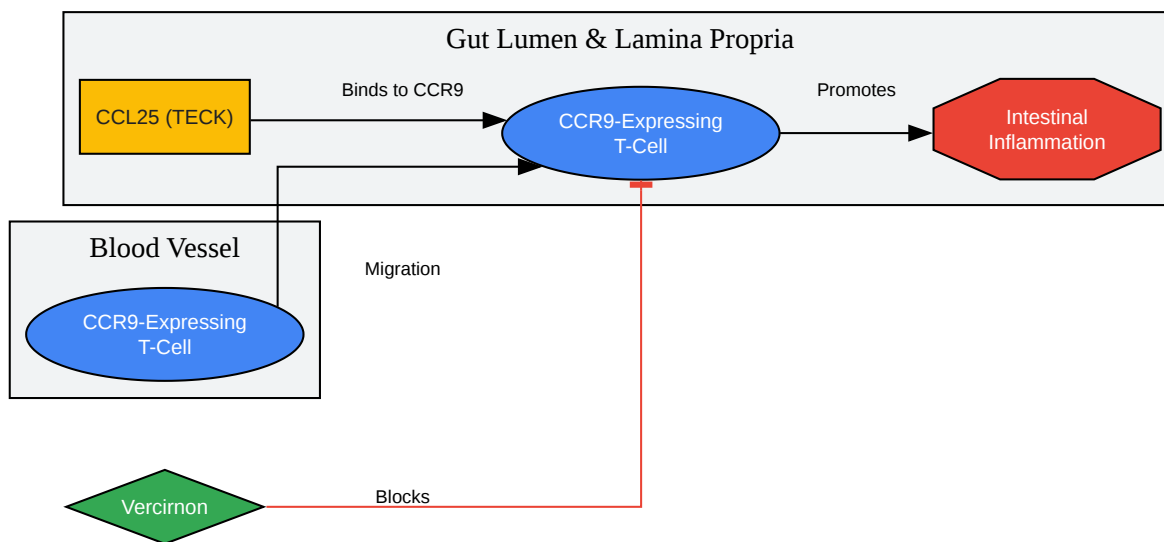
Experimental Protocols

SHIELD-1 Trial Design

The SHIELD-1 study was a randomized, double-blind, placebo-controlled Phase III clinical trial.

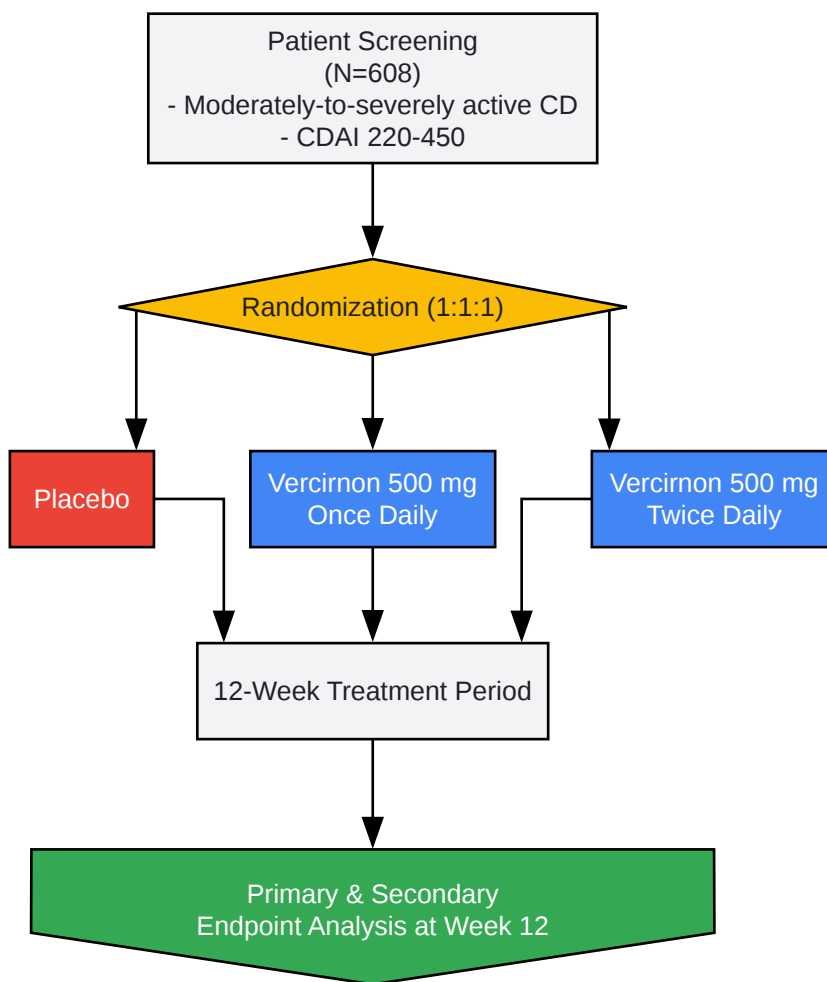
- **Participants:** 608 adult patients with moderately-to-severely active Crohn's disease (CDAI score of 220-450). Patients were included who had not responded adequately to conventional therapies, including those who had failed treatment with tumor necrosis factor-alpha (TNF- α) antagonists.
- **Intervention:** Patients were randomized to one of three groups: placebo, **Vercirnon** 500 mg once daily, or **Vercirnon** 500 mg twice daily.
- **Duration:** The treatment period was 12 weeks.
- **Primary Endpoint:** The primary endpoint was the proportion of patients achieving a clinical response, defined as a decrease in the Crohn's Disease Activity Index (CDAI) score of at least 100 points from baseline at week 12.
- **Key Secondary Endpoint:** The key secondary endpoint was the proportion of patients achieving clinical remission, defined as a CDAI score of less than 150 points at week 12.

Visualizations



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Caption: **Vercirnon**'s mechanism of action in blocking T-cell migration.



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Caption: High-level workflow of the SHIELD-1 clinical trial.

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